3-Chloro-5-methylpyridin-4-amine

説明

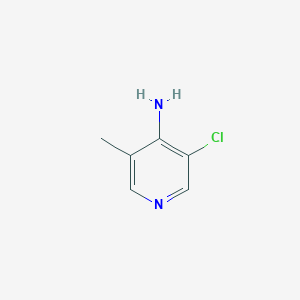

3-Chloro-5-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a pale-yellow to yellow solid and is used in various chemical reactions due to its unique structure.

Synthesis Analysis

The synthesis of 3-Chloro-5-methylpyridin-4-amine can be achieved through a Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine . This reaction involves the use of palladium as a catalyst and several arylboronic acids . Another method involves a four-step sequence starting from 2-amino-6-chloropyridine, where the crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction .

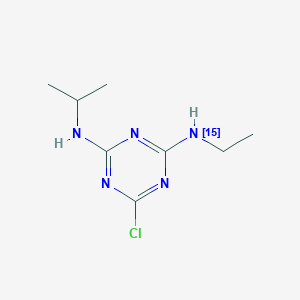

Molecular Structure Analysis

The InChI code for 3-Chloro-5-methylpyridin-4-amine is 1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) . This indicates the presence of a chlorine atom at the 3rd position, a methyl group at the 5th position, and an amine group at the 4th position of the pyridine ring .

Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-5-methylpyridin-4-amine are not available, it’s known that pyridine derivatives can undergo various reactions. For instance, they can participate in Suzuki cross-coupling reactions . The exact reactions would depend on the specific conditions and reagents used.

Physical And Chemical Properties Analysis

3-Chloro-5-methylpyridin-4-amine is a pale-yellow to yellow solid . It has a molecular weight of 142.59 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 142.0297759 g/mol .

科学的研究の応用

3. Application in the Synthesis of Active Agrochemical and Pharmaceutical Ingredients

- Summary of Application : 3-Chloro-5-methylpyridin-4-amine is used in the synthesis of trifluoromethylpyridines (TFMP), which serve as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Methods of Application : The compound is used as an intermediate in the synthesis of several crop-protection products . Various methods of synthesizing these derivatives have been reported .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

4. Application in the Development of Novel K+ Channel Blockers

- Summary of Application : 3-Chloro-5-methylpyridin-4-amine, also known as 5Me3F4AP, is a novel K+ channel blocker with potential application in PET imaging .

- Methods of Application : The compound is introduced into the body where it binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

- Results or Outcomes : Compared to 3F4AP, 5Me3F4AP exhibits comparable basicity, greater lipophilicity, higher permeability to an artificial brain membrane, and more stability towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 .

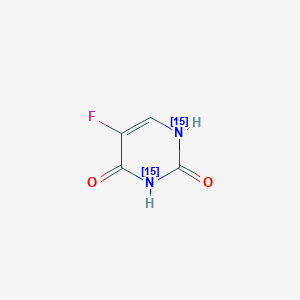

5. Application in the Synthesis of 4-Amino-5-Methyl-1H-Pyridin-2(1H)-One

- Summary of Application : 3-Chloro-5-methylpyridin-4-amine is used in the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one .

- Methods of Application : The compound is reacted with KOH in methanol .

- Results or Outcomes : The reaction yields 4-amino-5-methyl-1H-pyridin-2(1H)-one .

6. Application in the Development of Novel K+ Channel Blockers

- Summary of Application : 3-Chloro-5-methylpyridin-4-amine, also known as 5Me3F4AP, is a novel K+ channel blocker with potential application in PET imaging .

- Methods of Application : The compound is introduced into the body where it binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

- Results or Outcomes : Compared to 3F4AP, 5Me3F4AP exhibits comparable basicity, greater lipophilicity, higher permeability to an artificial brain membrane, and more stability towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 .

Safety And Hazards

The safety information for 3-Chloro-5-methylpyridin-4-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

将来の方向性

The future directions for 3-Chloro-5-methylpyridin-4-amine could involve its use in the synthesis of novel pyridine-based derivatives . These derivatives could potentially serve as chiral dopants for liquid crystals . Additionally, the compound could be used in the development of new pharmaceutical drugs and other bioactive molecules .

特性

IUPAC Name |

3-chloro-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKVMXXYMNTCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540242 | |

| Record name | 3-Chloro-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-methylpyridin-4-amine | |

CAS RN |

97944-42-8 | |

| Record name | 3-Chloro-5-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97944-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。